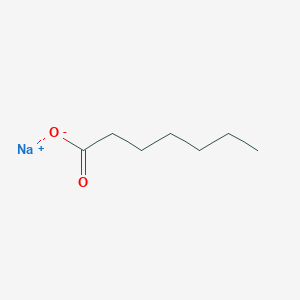
1-氯-4-苯基邻苯二酮
描述
1-Chloro-4-phenylphthalazine is a chemical compound with the linear formula C14H9ClN2 . It has a molecular weight of 240.694 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A new series of phthalazine derivatives was synthesized from the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine as a reactive starting material with different carbon, nitrogen, oxygen, and sulfur nucleophiles .Molecular Structure Analysis
The molecular structure of 1-Chloro-4-phenylphthalazine is represented by the linear formula C14H9ClN2 .Physical And Chemical Properties Analysis
1-Chloro-4-phenylphthalazine appears as white crystals or powder . It has a melting point between 154.0-163.0°C .科学研究应用
抗癌和抗氧化性能
1-氯-4-苯基邻苯二酮已被用作合成各种邻苯二酮衍生物的起始物质。这些衍生物对人类肿瘤细胞系表现出强效的细胞毒性作用,其中一些表现出显著的抗癌活性。例如,特定合成的衍生物表现出比标准药物多柔比星更强的细胞毒性作用(Behalo, El‐Karim, & Rafaat, 2017)。此外,已经确定了1-氯-4-苯基邻苯二酮的某些衍生物具有抗氧化剂的潜力(Behalo, El‐Karim, & Rafaat, 2017)。
抑制剂的新型支架
该化合物对于开发选择性抑制特定酶(如JAK1)的新型支架至关重要,这些酶在治疗癌症和自身免疫性疾病中至关重要(Norman, 2012)。这代表了一种独特的药物开发方法,与先前已知的抑制剂有所区别。
受体拮抗剂的设计
与1-氯-4-苯基邻苯二酮相关的邻苯二酮-1(2H)-酮支架已被确认为设计新型人类A3腺苷受体拮抗剂的核心结构(Poli et al., 2011)。这一发现对于开发治疗各种疾病,包括心血管疾病,具有重要意义。
邻苯二酮衍生物的合成
该化合物对于合成1-苯基-4-取代邻苯二酮衍生物至关重要。这些衍生物已在体内对抗癌细胞系的抗增殖活性进行评估,表现出良好的抗肿瘤活性(Xin, Meng, Liu, & Zhang, 2018)。
抗微生物性能
使用1-氯-4-苯基邻苯二酮合成的一些邻苯二酮衍生物对细菌和真菌显示出有希望的效果,表明它们具有作为抗微生物剂的潜力(El-Wahab, Mohamed, El-Agrody, El-Nassag, & Bedair, 2011)。
对磷酸二酯酶5的抑制活性
1-氯-4-苯基邻苯二酮的各种合成衍生物表现出对磷酸二酯酶5(PDE5)的抑制活性,这是参与各种生理过程的酶(Watanabe et al., 1998)。
合成和构象分析
该化合物已被用于合成和构象分析各种衍生物,有助于了解它们在不同应用中的结构和功能特性,如抗癌和抗微生物活性(Badr, El-Sherief, El-Naggar, & Mahgoub, 1984)。
安全和危害
属性
IUPAC Name |
1-chloro-4-phenylphthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-14-12-9-5-4-8-11(12)13(16-17-14)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJDLSHYLZRFDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297493 | |
| Record name | 1-chloro-4-phenylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-phenylphthalazine | |
CAS RN |
10132-01-1 | |
| Record name | 10132-01-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-4-phenylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORO-4-PHENYLPHTHALAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key reactions 1-Chloro-4-phenylphthalazine can undergo for synthesizing new heterocyclic systems?
A1: 1-Chloro-4-phenylphthalazine serves as a versatile building block in organic synthesis. [] It readily reacts with active methylene compounds, leading to the formation of various heterocyclic systems. This reactivity stems from the presence of the chlorine atom, which can be easily substituted, allowing for the introduction of diverse functionalities into the phthalazine core. For instance, reacting 1-Chloro-4-phenylphthalazine with different active methylene compounds can yield pyridazino[1,2-a]phthalazines, pyrazolo[5,1-a]phthalazines, and other novel heterocyclic structures. []
Q2: How can 1-Chloro-4-phenylphthalazine be utilized to synthesize triazolophthalazine derivatives?
A2: 1-Chloro-4-phenylphthalazine reacts with aromatic acid hydrazides to generate 3,6-diaryl-1,2,4-triazolo[3,4-a]phthalazines. [] This reaction proceeds through a nucleophilic substitution mechanism, where the hydrazide nitrogen attacks the electrophilic carbon bearing the chlorine atom in 1-Chloro-4-phenylphthalazine, followed by cyclization. This method offers a convenient and efficient route to a diverse range of triazolophthalazine derivatives by simply varying the aromatic acid hydrazide employed in the reaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate](/img/structure/B158274.png)






![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)

